molecular formula C24H25N3O5S B2592824 N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide CAS No. 690643-83-5

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2592824
CAS No.: 690643-83-5
M. Wt: 467.54
InChI Key: QQZQCBZXXJXZFV-UHFFFAOYSA-N
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Description

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the acylation of piperazine with furan-2-carbonyl chloride, followed by the coupling of the resulting intermediate with 4-aminobenzenesulfonamide under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce corresponding alcohols. Substitution reactions can lead to a variety of sulfonamide derivatives with different functional groups.

Scientific Research Applications

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan and piperazine moieties play crucial roles in these interactions, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and sulfonamide-containing molecules, such as:

  • N-(4-(pyrazine-2-carbonyl)piperazine-1-carbonyl)phenyl derivatives
  • N-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl derivatives

Uniqueness

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups allows for versatile applications and interactions that are not commonly observed in other similar molecules .

Properties

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S/c1-17-5-6-18(2)22(16-17)33(30,31)25-20-9-7-19(8-10-20)23(28)26-11-13-27(14-12-26)24(29)21-4-3-15-32-21/h3-10,15-16,25H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZQCBZXXJXZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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